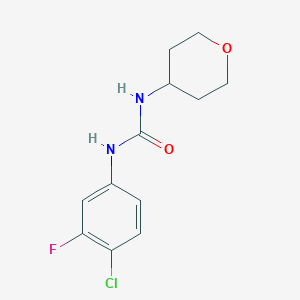

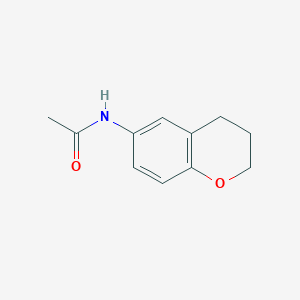

乙酰胺, N-(3,4-二氢-2H-1-苯并吡喃-6-基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” is a chemical compound. It belongs to the class of organic compounds known as carboximidic acids, which are organic acids with the general formula RC(=N)-OH .

Synthesis Analysis

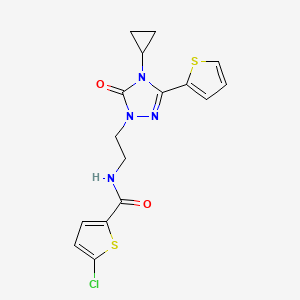

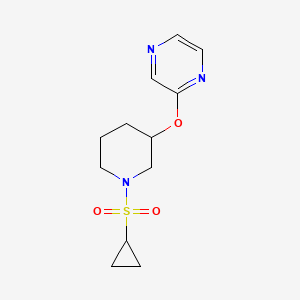

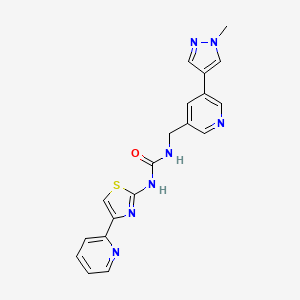

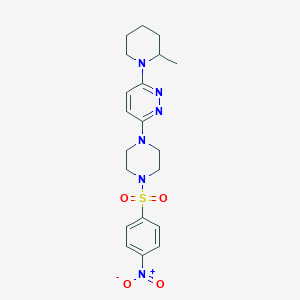

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems, which are similar to the structure of the compound , have been extensively researched .Molecular Structure Analysis

The molecular structure of “Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

The physical and chemical properties of “Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” include its molecular formula, molecular weight, and structure . More detailed information like melting point, boiling point, and density can be found on ChemicalBook .科学研究应用

合成和表征

- 标题化合物已被合成和表征,表明在创建具有心血管治疗活性的钾离子通道开放剂方面具有潜在应用。结构分析揭示了可能影响其生物活性的特定分子相互作用和取向(Yoon, T., Yoo, S., & Shin, W., 1998)。

潜在治疗活性

- 对与乙酰胺密切相关的苯并吡喃类化合物 N-(3,4-dihydro-2H-1-benzopyran-6-yl)- 的研究表明,它可以作为钾离子通道开放剂,提示了心血管治疗活性的途径。分子结构包括轴向位置的 2-二甲氧甲基和 3-羟基,4-乙酰胺基团几乎垂直于苯并吡喃平面。这种取向支持了对其活性至关重要的两个分子间氢键(Yoon, T., Yoo, S., & Shin, W., 1998)。

分子结构分析

- 对化合物分子结构的详细分析,重点关注 2-二甲氧甲基和 3-羟基的位置以及 4-乙酰胺基团的取向,提供了对其作为钾离子通道开放剂的潜在作用机制的见解。这些发现对于理解该化合物如何在分子水平上相互作用至关重要,这对其治疗应用至关重要(Yoon, T., Yoo, S., & Shin, W., 1998)。

未来方向

The future directions for the study of “Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” could involve further investigation into its synthesis methods, chemical reactions, mechanism of action, and potential biological properties. Given the interest in coumarin systems and their derivatives, this compound could be of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceutical research .

作用机制

Target of Action

Similar chroman derivatives have been reported to exhibit anticancer activity and selectivity on apoptosis-resistant glioblastoma cells .

Mode of Action

It is known that chroman derivatives can inhibit the tnf-α-induced expression of icam-1 on endothelial cells . This suggests that N-(Chroman-6-yl)acetamide may interact with its targets to modulate cellular signaling pathways, potentially leading to changes in cell behavior.

Biochemical Pathways

Chroman derivatives have been associated with the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Result of Action

Similar chroman derivatives have been reported to exhibit anticancer activity and selectivity on apoptosis-resistant glioblastoma cells . This suggests that N-(Chroman-6-yl)acetamide may have potential therapeutic effects in certain cancer types.

属性

IUPAC Name |

N-(3,4-dihydro-2H-chromen-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGRTXTUEQSKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)

![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)

![N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2755541.png)

![N-[2-(1H-INDOL-1-YL)ETHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE](/img/structure/B2755548.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2755550.png)

![5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2755555.png)

![5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2755556.png)